Product packaging for (Z,Z)-4,7-Decadienol(Cat. No.:CAS No. 104188-11-6)

(Z,Z)-4,7-Decadienol

Cat. No.: B597570
CAS No.: 104188-11-6
M. Wt: 154.25 g/mol
InChI Key: NKODDQZVUPANMP-CWWKMNTPSA-N
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Description

Contextualization within Unsaturated Alcohols and Conjugated Diene Systems

Unsaturated alcohols, which include at least one carbon-carbon double or triple bond, are a broad class of organic molecules. Deca-4,7-dien-1-ol is a diene, meaning it possesses two carbon-carbon double bonds. The arrangement of these double bonds is crucial to the molecule's reactivity. In the case of Deca-4,7-dien-1-ol, the double bonds at the 4th and 7th positions create a 1,4-diene system. This non-conjugated arrangement of double bonds is also referred to as a homoconjugated diene system. jst.go.jp The presence of both an alcohol functional group and a diene system makes Deca-4,7-dien-1-ol a versatile building block in organic synthesis. vulcanchem.com It can undergo reactions typical of alcohols, such as esterification and oxidation, as well as reactions characteristic of alkenes, like addition and polymerization.

Academic Significance and Interdisciplinary Research Relevance

The academic significance of Deca-4,7-dien-1-ol and its isomers extends across various scientific disciplines. In chemistry, it serves as a valuable intermediate for the synthesis of more complex organic molecules. vulcanchem.com Its aldehyde counterpart, (4Z,7Z)-Deca-4,7-dienal, is noted for its use in the fragrance industry.

Furthermore, some unsaturated alcohols and their derivatives have been identified as insect sex pheromones. jst.go.jp For instance, various dienyl alcohols are used by lepidopteran species for chemical communication. jst.go.jp While specific pheromonal activity for Deca-4,7-dien-1-ol is not extensively documented in the provided results, the structural motif is common among such semiochemicals.

Stereochemical Considerations and Isomeric Forms of Dienols

The presence of two double bonds in Deca-4,7-dien-1-ol gives rise to several stereoisomers. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to four possible geometric isomers. The most commonly cited isomer is (4Z,7Z)-deca-4,7-dien-1-ol. nih.gov

The specific stereochemistry of the isomers significantly influences their physical properties and biological activity. The different spatial arrangements of the atoms can lead to distinct interactions with biological receptors and enzymes.

Interactive Data Table: Chemical Properties of Deca-4,7-dien-1-OL

PropertyValueSource(s)
Molecular FormulaC10H18O naturalproducts.netchembk.comnih.govmolport.com
Molecular Weight154.25 g/mol nih.govchemicalbook.com
CAS Number104188-11-6 chembk.comnih.govmolport.com
AppearanceColorless liquid chembk.com
OdorCharacteristic chembk.com
SolubilityNot miscible in water, soluble in fat chemicalbook.com

Table of Isomers and Related Compounds

Compound NameCAS NumberMolecular FormulaNotes
(4Z,7Z)-Deca-4,7-dien-1-ol104188-11-6C10H18OA common isomer of Deca-4,7-dien-1-ol. nih.gov
(4Z,7E)-Deca-4,7-dien-1-olNot specifiedC10H18OA geometric isomer of Deca-4,7-dien-1-ol. chemspider.com
(4E,7Z)-Trideca-4,7-dien-1-ol57981-61-0C13H24OA related dienol with a longer carbon chain. lookchem.comwatson-int.com
(2E,4E)-Deca-2,4-dien-1-ol18409-21-7C10H18OA conjugated dienol isomer used in flavors and fragrances. chemicalbook.com
(Z)-7,9-Decadien-1-olNot specifiedC10H18OIdentified as a sex pheromone in a species of nettle moth. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B597570 (Z,Z)-4,7-Decadienol CAS No. 104188-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z,7Z)-deca-4,7-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKODDQZVUPANMP-CWWKMNTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104188-11-6
Record name (4Z,7Z)-4,7-Decadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104188-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemo Stereoselective Construction of Deca 4,7 Dien 1 Ol and Analogues

Foundational Olefination Strategies

Olefination reactions, which involve the formation of a carbon-carbon double bond, are cornerstone transformations in the synthesis of unsaturated molecules like Deca-4,7-dien-1-OL. Among these, the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are particularly powerful for the controlled synthesis of dienes.

Wittig and Horner-Wadsworth-Emmons Reactions in Diene Synthesis

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. libretexts.org For diene synthesis, this can be achieved by reacting a suitable aldehyde with an allylic Wittig reagent. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgchemistrysteps.com The versatility of the Wittig reaction allows for the construction of conjugated dienes by carefully choosing the reacting partners, for instance, by reacting a saturated ylide with an α,β-unsaturated aldehyde. orgosolver.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. libretexts.orgstackexchange.com These carbanions are generally more nucleophilic and less basic than Wittig reagents, offering distinct reactivity profiles. stackexchange.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. stackexchange.com This reaction is highly effective for producing alkenes from aldehydes and ketones and is a reliable method for carbon chain elongation. openstax.org

Reaction Key Reagent Carbonyl Partner Key Byproduct Primary Advantage
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)Aldehyde or KetoneTriphenylphosphine oxideWide applicability
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (RO)₂P(O)CHR⁻)Aldehyde or KetoneWater-soluble phosphate (B84403) saltEase of byproduct removal

Stereoselective Control in Double Bond Formation

A critical aspect of diene synthesis is the control of double bond geometry (E/Z stereochemistry). Both the Wittig and HWE reactions offer avenues for stereocontrol, which is often dictated by the nature of the reagents and the reaction conditions.

In the Wittig reaction , the stereochemical outcome is heavily influenced by the stability of the phosphorus ylide.

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control to form a syn-oxaphosphetane intermediate, which preferentially decomposes to the (Z)-alkene (cis). chemistrysteps.com

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control. The intermediates can equilibrate to the more stable anti-oxaphosphetane, leading predominantly to the (E)-alkene (trans). thieme-connect.de

For cases where the "natural" stereoselectivity is not the desired one, specific modifications can be employed. The Schlosser modification allows for the synthesis of (E)-alkenes from non-stabilized ylides. This is achieved by using an organolithium base at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then yields the (E)-alkene upon elimination. orgosolver.comlibretexts.orgquora.com

The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene with high selectivity. stackexchange.com This is a key advantage of the HWE reaction. However, to achieve (Z)-selectivity, the Still-Gennari modification can be used. This variation employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 (B118740) in THF). openstax.orgmasterorganicchemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration and favoring the kinetic (Z)-alkene product. openstax.orgmasterorganicchemistry.com

Method Reagent Type/Modification Typical Stereochemical Outcome
Wittig ReactionNon-stabilized Ylide(Z)-alkene
Wittig ReactionStabilized Ylide(E)-alkene
Wittig-Schlosser ModificationNon-stabilized Ylide + Organolithium Base(E)-alkene
Horner-Wadsworth-EmmonsStandard Conditions(E)-alkene
Still-Gennari HWE ModificationElectron-withdrawing phosphonates(Z)-alkene

Catalytic Approaches for Carbon-Carbon Bond Formation

While olefination reactions build double bonds from carbonyls, catalytic methods that form new carbon-carbon bonds offer alternative and powerful strategies for assembling the carbon skeleton of dienes and polyenes with high precision.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, particularly between sp²-hybridized centers, making them ideal for diene synthesis. These reactions generally exhibit high functional group tolerance and often proceed with excellent stereochemical control. youtube.com

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. stackexchange.com It is widely used for synthesizing conjugated dienes by coupling a vinylboronic acid with a vinyl halide. masterorganicchemistry.com The reaction typically proceeds with retention of the double bond geometry of both coupling partners, providing a predictable way to access specific diene stereoisomers. stackexchange.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide. doubtnut.comvedantu.com Like the Suzuki coupling, it is highly versatile for diene synthesis. A key advantage is the stability of organostannanes to air and moisture. acs.org However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks. doubtnut.comorganic-chemistry.org

Heck Reaction: This reaction forms a C-C bond between an alkene and an organohalide. It can be used to synthesize 1,3-dienes by coupling a vinyl halide with another alkene. masterorganicchemistry.com A notable advantage is that it does not require the pre-formation of an organometallic reagent from one of the coupling partners. youtube.com

These reactions generally follow a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organometallic partner (for Suzuki and Stille), and reductive elimination to form the product and regenerate the catalyst. quora.com

Alkene Metathesis in Polyene Synthesis

Alkene metathesis, for which Chauvin, Grubbs, and Schrock were awarded the 2005 Nobel Prize in Chemistry, is a reaction that reorganizes carbon-carbon double bonds. It has become an indispensable tool for the synthesis of complex molecules, including dienes and polyenes. youtube.com The reactions are typically catalyzed by well-defined ruthenium complexes, such as Grubbs catalysts, which are known for their remarkable functional group tolerance, including compatibility with alcohols. chemistrysteps.commasterorganicchemistry.com

Cross-Metathesis (CM): This involves the reaction between two different alkenes to form new alkene products. In the context of diene synthesis, an enyne cross-metathesis can be employed, where an alkene reacts with an alkyne to produce a 1,3-diene. stackexchange.com This method directly joins two simple unsaturated molecules into a more complex diene structure. orgosolver.com

Ring-Closing Metathesis (RCM): This intramolecular reaction involves a molecule containing two terminal alkenes, which are joined to form a cyclic alkene and a small, volatile byproduct like ethylene. RCM is exceptionally powerful for creating cyclic structures containing double bonds. For polyene synthesis, a tandem approach involving ring-opening metathesis (ROM) followed by RCM or CM can be a powerful strategy.

The choice of catalyst (e.g., first vs. second generation Grubbs catalysts) can influence the reaction's efficiency and selectivity. quora.com The driving force for many metathesis reactions is the formation of a thermodynamically stable conjugated diene system and/or the release of a volatile byproduct like ethylene. stackexchange.com

Transition Metal-Catalyzed Reductions (e.g., Zn-Cu/EtOH for alkynes)

A common strategy for the stereoselective synthesis of alkenes is the partial reduction of alkynes. By selecting the appropriate catalyst and reaction conditions, either a (Z)- or (E)-alkene can be selectively formed from an alkyne precursor.

Syn-Reduction to (Z)-Alkenes: The catalytic hydrogenation of an alkyne over a "poisoned" catalyst results in the syn-addition of two hydrogen atoms across the triple bond, yielding a (Z)-alkene (cis). The most famous of these catalysts is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.orgmasterorganicchemistry.com The deactivation of the catalyst is crucial to prevent over-reduction of the alkene product to an alkane. openstax.org

Anti-Reduction to (E)-Alkenes: To obtain an (E)-alkene (trans), a dissolving metal reduction is typically used. The reaction of an alkyne with an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) at low temperatures results in the anti-addition of hydrogen. openstax.orgyoutube.com The mechanism involves a sequence of single-electron transfers from the metal and protonations by the ammonia solvent.

Reduction with Zn-Cu Couple: The zinc-copper couple in a protic solvent like ethanol (B145695) (EtOH) is another reducing system. While commonly used for reducing alkyl halides or for cyclopropanation reactions, it can also reduce carbon-carbon multiple bonds. youtube.com In the context of alkyne reduction, the zinc reacts with ethanol to produce nascent (atomic) hydrogen on the metal surface. The subsequent hydrogenation of the alkyne on the metal surface typically proceeds via a syn-addition, analogous to catalytic hydrogenation, favoring the formation of the (Z)-alkene.

Reduction Method Reagents Stereochemical Outcome Mechanism Type
Catalytic HydrogenationH₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)(Z)-alkene (cis)Syn-addition
Dissolving Metal ReductionNa or Li, liquid NH₃(E)-alkene (trans)Anti-addition (via radical anion)
Zinc-Copper CoupleZn-Cu, EtOH(Z)-alkene (cis)Syn-addition (nascent hydrogen)

Cross-Cyclomagnesiation Reactions of 1,2-Dienes

A notable strategy for the stereoselective synthesis of dienols involves the cross-cyclomagnesiation of 1,2-dienes (allenes). This method provides a powerful tool for the construction of carbon-carbon bonds with high levels of stereocontrol. While a direct synthesis of Deca-4,7-dien-1-OL using this specific method is not extensively detailed in readily available literature, the principles of the reaction are well-established in the synthesis of related long-chain unsaturated compounds.

The reaction typically involves the titanocene-catalyzed reaction of two different allene (B1206475) molecules with a Grignard reagent. This process forms a five-membered titanacycle intermediate, which can then be quenched with an electrophile to yield the desired product. The stereochemistry of the resulting diene is dictated by the geometry of the titanacycle intermediate.

Table 1: Key Features of Cross-Cyclomagnesiation Reactions

FeatureDescription
Catalyst Typically a titanocene (B72419) complex, such as Cp₂TiCl₂.
Reactants Two different 1,2-dienes (allenes) and a Grignard reagent.
Intermediate A five-membered titanacycle.
Stereocontrol High stereoselectivity is often achieved, leading to specific E/Z isomers.
Application Synthesis of complex molecules, including pheromones and natural products.

Transformations from Precursor Molecules

A common and versatile approach to the synthesis of Deca-4,7-dien-1-OL and its analogues involves the modification of precursor molecules that already contain the basic carbon skeleton.

Reduction of Alkynes to Dienols

The partial reduction of a corresponding diyne-ol is a highly effective method for the stereoselective synthesis of dienols. The choice of reducing agent and reaction conditions determines the geometry of the resulting double bonds. To obtain the (Z,Z)-isomer of Deca-4,7-dien-1-OL, a syn-hydrogenation of the corresponding deca-4,7-diyn-1-ol (B12843401) is required.

A widely used method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, deactivates the catalyst's activity just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage.

Another method for the cis-reduction of alkynes involves the use of activated zinc. This method has been shown to be effective for the synthesis of (Z,E)-dienols from enyne precursors with high stereoselectivity (>98%). The reaction is typically carried out in a mixture of methanol (B129727) and water.

Table 2: Reagents for Stereoselective Alkyne Reduction

Reagent/CatalystResulting Alkene GeometryKey Features
H₂, Lindlar's Catalystcis (Z)Heterogeneous catalysis, poisoned catalyst prevents over-reduction.
Na in NH₃ (l)trans (E)Dissolving metal reduction, proceeds via a radical anion intermediate.
Activated Zinc (e.g., Zn/Cu/Ag)cis (Z)Effective for enyne reduction, high stereoselectivity.

Oxidation of Related Diols

The selective oxidation of a diol precursor, such as deca-4,7-diene-1,10-diol, can in principle yield Deca-4,7-dien-1-ol. The key challenge in this approach is to achieve mono-oxidation, selectively converting one of the primary alcohol groups to an aldehyde, which can then be reduced to the desired alcohol, or directly to the alcohol without affecting the other hydroxyl group or the double bonds.

Several modern oxidation reagents are known for their mildness and selectivity, which could be applicable in this context. These include the Dess-Martin periodinane (DMP) and the Swern oxidation. Both methods are known for their ability to oxidize primary alcohols to aldehydes under mild conditions, minimizing the risk of over-oxidation to carboxylic acids. The chemoselectivity of these reagents allows for the oxidation of alcohols in the presence of other sensitive functional groups like alkenes.

Achieving mono-oxidation of a symmetrical diol often requires careful control of stoichiometry (using one equivalent of the oxidizing agent) and reaction conditions. In some cases, protecting group strategies may be employed to differentiate the two hydroxyl groups before oxidation.

Dehydration Reactions from Saturated Alcohol Precursors

The synthesis of Deca-4,7-dien-1-OL from a saturated diol precursor, such as decane-1,x-diol (where x is an appropriate position for the second hydroxyl group), would involve a double dehydration reaction. This approach is challenging due to the difficulty in controlling the position and stereochemistry of the resulting double bonds.

Dehydration of alcohols is typically acid-catalyzed and proceeds via an E1 or E2 elimination mechanism. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. Controlling the reaction to produce a specific non-conjugated dienol like Deca-4,7-dien-1-OL would likely require a multi-step sequence involving the introduction of functional groups that direct the elimination reactions.

Ozonolysis-Reduction Sequences for Polyunsaturated Structures

Ozonolysis is a powerful tool for the cleavage of carbon-carbon double or triple bonds. This reaction can be employed in a synthetic strategy to produce dienols from more complex polyunsaturated precursors. For instance, the ozonolysis of a cyclic polyene or a long-chain polyunsaturated fatty acid ester, followed by a reductive work-up, could yield fragments containing the desired dienol structure.

The ozonolysis of unsaturated fatty acids, such as linoleic acid, is a well-established industrial process that yields aldehydes and carboxylic acids. A subsequent reduction of these cleavage products can lead to the formation of unsaturated alcohols. For example, the ozonolysis of a suitable polyunsaturated ester followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) could potentially yield Deca-4,7-dien-1-OL. The success of this strategy hinges on the availability of a precursor with appropriately positioned double bonds to generate the target C10 fragment after cleavage.

Remote Stereochemical Control in Long-Chain Dienol Synthesis

Achieving stereochemical control at a reactive center that is distant from existing stereocenters in a molecule is a significant challenge in organic synthesis, often referred to as remote stereocontrol. In the context of synthesizing long-chain dienols like Deca-4,7-dien-1-OL, this concept is crucial for establishing the desired E/Z geometry of the double bonds, especially when one is formed in the presence of the other or a pre-existing stereocenter.

While specific literature detailing remote stereochemical control in the synthesis of Deca-4,7-dien-1-OL is sparse, general principles can be applied. The conformation of the long carbon chain can be influenced by steric and electronic interactions, which in turn can dictate the facial selectivity of a reaction occurring at a distant site. The use of chiral auxiliaries or catalysts can also enforce a specific conformation of the substrate, thereby influencing the stereochemical outcome of a reaction down the chain.

For example, in asymmetric synthesis, a chiral center established early in a synthetic sequence can direct the stereochemistry of subsequent reactions. This can occur through substrate control, where the existing stereocenter biases the approach of a reagent, or through reagent control, where a chiral reagent or catalyst interacts selectively with one enantiotopic face of a prochiral functional group. The synthesis of complex natural products containing long aliphatic chains with multiple stereocenters often relies on these principles.

Strategies for (Z,Z)-Diene Moiety Elaboration

The construction of the (Z,Z)-diene system in molecules like Deca-4,7-dien-1-OL can be achieved through several stereoselective methods. Key among these are the partial hydrogenation of diynes and olefination reactions such as the Wittig reaction.

One of the most reliable methods for the synthesis of Z-alkenes is the partial hydrogenation of alkynes using a poisoned catalyst, famously known as Lindlar's catalyst. This catalyst, typically composed of palladium on calcium carbonate or barium sulfate (B86663) and treated with a catalyst poison like lead acetate and quinoline, allows for the syn-addition of hydrogen across a triple bond, leading to the formation of a cis-alkene without further reduction to an alkane. wikipedia.orgnih.gov For the synthesis of a (Z,Z)-diene, a precursor containing two triple bonds at the appropriate positions would be subjected to hydrogenation with Lindlar's catalyst. The stereospecificity of this reaction is high, consistently producing the desired Z-isomer. wikipedia.org

The Wittig reaction is another cornerstone of alkene synthesis that can be tailored to favor the formation of Z-alkenes. organic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form the Z-alkene. youtube.com This is attributed to the formation of an early, sterically-driven transition state. youtube.com To construct a (Z,Z)-diene, a sequential or double Wittig reaction can be envisioned, where careful selection of the ylide and carbonyl components is crucial for achieving the desired stereochemistry.

Method Precursor Key Reagents Product Stereochemistry Key Features
Lindlar Hydrogenation DiyneH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)(Z,Z)-DieneHigh stereoselectivity for cis-alkenes; catalyst is poisoned to prevent over-reduction. wikipedia.orgwikipedia.org
Wittig Reaction Aldehyde/Ketone + Phosphonium YlideNon-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) + a strong base (e.g., n-BuLi)Predominantly (Z)-AlkeneStereoselectivity is dependent on ylide stability and reaction conditions. organic-chemistry.orgyoutube.com

Ortho Ester Claisen Rearrangement Approaches

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of γ,δ-unsaturated esters. name-reaction.combioinfopublication.orgresearchgate.netjk-sci.com This reaction involves heating an allylic alcohol with an excess of a trialkyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid. name-reaction.combioinfopublication.orgjk-sci.com The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a -sigmatropic rearrangement. bioinfopublication.org

In the context of synthesizing analogues of Deca-4,7-dien-1-OL, an appropriately substituted allylic alcohol can be used as a starting material. The Johnson-Claisen rearrangement extends the carbon chain by two carbons and introduces an ester functionality, which can then be reduced to the corresponding alcohol. For instance, an allylic alcohol with a pre-existing Z-double bond could be subjected to the Johnson-Claisen rearrangement. The stereochemistry of the newly formed double bond is generally trans (E), but the original double bond's geometry is typically retained. This makes the direct synthesis of a (Z,Z)-dienol via this method challenging without further synthetic manipulations. However, this approach is highly valuable for creating more complex analogues and for introducing functionality that can be later modified.

The conditions for the Johnson-Claisen rearrangement often require elevated temperatures. name-reaction.com However, microwave-assisted heating has been shown to significantly accelerate the reaction rate and improve yields. researchgate.net

Reactants Catalyst Product Key Transformation Typical Conditions
Allylic Alcohol + Triethyl OrthoacetatePropionic Acid (catalytic)γ,δ-Unsaturated Ester -Sigmatropic RearrangementHeating (100-200 °C) or microwave irradiation. name-reaction.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of Deca 4,7 Dien 1 Ol Transformations

Reactions Involving the Hydroxyl Group

The primary alcohol in Deca-4,7-dien-1-ol is a versatile handle for numerous synthetic modifications, including esterification, etherification, and oxidation.

The hydroxyl group of Deca-4,7-dien-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield deca-4,7-dien-1-yl acetate (B1210297). This type of reaction is fundamental in the synthesis of derivatives, such as pheromone components like (4E,7Z)-4,7-tridecadien-1-yl acetate, which is synthesized from related dienol precursors. lew.ro

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. These substitution reactions are crucial for introducing different functional groups or for protecting the alcohol moiety during subsequent reactions at the alkene sites. chembk.com

The primary alcohol of Deca-4,7-dien-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. chembk.com The oxidation to the aldehyde, (4Z,7Z)-deca-4,7-dienal, is a key transformation, as this aldehyde is a known flavoring agent. thegoodscentscompany.com Milder oxidizing agents are required to stop the reaction at the aldehyde stage without further oxidation to the carboxylic acid. The corresponding carboxylic acid, deca-4,7-dienoic acid, is the product of more vigorous oxidation. atamanchemicals.com

Table 1: Oxidation Reactions of Deca-4,7-dien-1-OL

Product Reagent(s) & Conditions Reaction Type
(4Z,7Z)-Deca-4,7-dienal Pyridinium (B92312) chlorochromate (PCC) in CH₂Cl₂; Dess-Martin periodinane Mild Oxidation
Deca-4,7-dienoic Acid Potassium permanganate (B83412) (KMnO₄); Chromic acid (Jones reagent) Strong Oxidation

Reactions at the Alkene Moieties

The two double bonds in Deca-4,7-dien-1-ol are isolated (non-conjugated), meaning they generally react independently of one another. chemistrynotmystery.commsu.edu This allows for selective reactions at one or both sites.

Catalytic hydrogenation can reduce the double bonds of Deca-4,7-dien-1-ol. msu.edu Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) would saturate both double bonds to yield decan-1-ol. However, chemoselective hydrogenation to reduce only one of the two double bonds is possible using specific catalysts. For isolated dienes, selective hydrogenation of one double bond to form a monoene can be achieved. acs.org

Stereoselectivity is also a key consideration, particularly in the synthesis of specific isomers. The use of catalysts like Lindlar's catalyst (palladium poisoned with lead) is well-known for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes. In the context of dienes, specialized chiral catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve enantioselective hydrogenation, creating stereogenic centers. rsc.org For example, catalysts like [Rh(COD)(Et-Duphos)]BF₄ have shown high enantioselectivity in the double hydrogenation of related 1,3-diene systems. rsc.org

Table 2: Hydrogenation Approaches for Diene Systems

Catalyst System Selectivity Outcome
H₂, Pd/C Non-selective Saturation of both double bonds to form Decan-1-ol. msu.edu
Interlamellar Montmorillonite-Diphenylphosphinepalladium(II) Chemoselective Selective hydrogenation of one double bond in unconjugated dienes. acs.org
[Rh(COD)(diphosphine)]BF₄ Enantioselective / Diastereoselective Generation of specific stereoisomers by creating chiral centers at the former double bond carbons. rsc.org

The double bonds of Deca-4,7-dien-1-ol are nucleophilic and readily undergo electrophilic addition reactions. chemistrynotmystery.com When reacting with one equivalent of an electrophile like hydrogen bromide (HBr), the reaction will occur at one of the two double bonds. Since the double bonds are electronically similar, a mixture of products resulting from addition to the C4=C5 and C7=C8 bonds is expected. The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a stable carbocation intermediate. libretexts.org Unlike conjugated dienes, 1,4-addition is not a significant pathway for isolated dienes. openstax.org

Radical additions to the double bonds can also occur, typically initiated by a radical initiator. This process often proceeds with anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond.

Rearrangement Pathways and Stereoisomerization

The structure of Deca-4,7-dien-1-ol is not directly amenable to common sigmatropic rearrangements like the Cope or oxy-Cope rearrangement, which require a 1,5-diene skeleton. organic-chemistry.orglibretexts.org The oxy-Cope rearrangement specifically involves a 1,5-dien-3-ol, a different constitutional isomer. wikipedia.org

However, rearrangement pathways could be accessed under certain conditions. For example, acid-catalyzed isomerization could potentially shift the position of the double bonds to form a conjugated system (e.g., a 4,6- or 5,7-diene), which could then undergo further reactions characteristic of conjugated dienes.

Stereoisomerization, the conversion between cis (Z) and trans (E) isomers, is a more direct possibility. The (4Z,7Z) isomer can be converted to other stereoisomers (E,Z; Z,E; or E,E) through thermal or photochemical induction, or via chemical methods that involve reversible radical addition to the double bonds. Such isomerizations are critical in the synthesis of specific stereoisomers of pheromones and other bioactive molecules. lew.ro

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to elucidate the relationship between a molecule's chemical structure and its biological activity. By systematically modifying the chemical structure of a lead compound, such as Deca-4,7-dien-1-ol, and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features, or pharmacophores, responsible for its effects. This knowledge is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For Deca-4,7-dien-1-ol, which is known to possess antioxidant and anti-inflammatory properties, derivatization strategies would primarily focus on modifications of its hydroxyl group and the unsaturated diene system to explore and enhance these activities.

The primary sites for derivatization on the Deca-4,7-dien-1-ol molecule are the terminal hydroxyl group and the two double bonds within the carbon chain. Common derivatization strategies include esterification and etherification of the alcohol, as well as oxidation of the alcohol to an aldehyde or carboxylic acid. Additionally, modifications of the diene system, such as hydrogenation or epoxidation, can provide valuable insights into the role of the unsaturated bonds in the compound's biological activity.

The terminal hydroxyl group of Deca-4,7-dien-1-ol is a prime target for derivatization through esterification and etherification reactions. These modifications can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

Esterification can be achieved by reacting Deca-4,7-dien-1-ol with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. This strategy allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties. For instance, creating a series of ester derivatives with varying chain lengths or incorporating bulky groups can help determine the optimal size and shape of the substituent for biological activity.

Etherification, on the other hand, involves the formation of an ether linkage at the hydroxyl position. This can be accomplished through reactions like the Williamson ether synthesis, where the alkoxide of Deca-4,7-dien-1-ol reacts with an alkyl halide. Ether derivatives are generally more stable to hydrolysis than esters, which can be advantageous for in vivo applications. Similar to esterification, a diverse library of ether analogs can be synthesized to probe the structural requirements for activity.

The following table outlines potential esterification and etherification reactions for Deca-4,7-dien-1-ol:

Reaction Type Reactant Reagent Conditions Product
EsterificationDeca-4,7-dien-1-olAcetic Anhydride, PyridineRoom TemperatureDeca-4,7-dien-1-yl acetate
EsterificationDeca-4,7-dien-1-olBenzoyl Chloride, Triethylamine0 °C to Room TemperatureDeca-4,7-dien-1-yl benzoate
EtherificationDeca-4,7-dien-1-olSodium Hydride, then Methyl IodideTetrahydrofuran (THF), 0 °C to Room Temperature1-methoxy-deca-4,7-diene
EtherificationDeca-4,7-dien-1-olSodium Hydride, then Benzyl BromideTetrahydrofuran (THF), 0 °C to Room Temperature1-(benzyloxy)-deca-4,7-diene

By comparing the biological activities of these derivatives, researchers can deduce critical SAR information. For example, if a particular ester or ether derivative shows enhanced anti-inflammatory activity, it would suggest that modification at the hydroxyl position is well-tolerated and that the introduced group may be interacting favorably with the biological target.

Oxidation of the primary alcohol in Deca-4,7-dien-1-ol to an aldehyde (Deca-4,7-dienal) or a carboxylic acid (Deca-4,7-dienoic acid) represents another important derivatization strategy. This transformation fundamentally changes the electronic and hydrogen-bonding properties of the functional group, which can have a profound impact on biological activity.

The aldehyde derivative, Deca-4,7-dienal, is known to be a product of lipid peroxidation and can interact with biological molecules. The aldehyde functional group is more electrophilic than the alcohol and can form Schiff bases with amine residues in proteins. Comparing the activity of Deca-4,7-dien-1-ol with its corresponding aldehyde and carboxylic acid can clarify the importance of the hydroxyl group for its observed effects. For instance, if the antioxidant activity is retained or enhanced in the aldehyde or carboxylic acid form, it might indicate that the diene system is the primary contributor to this property. Conversely, a loss of activity would highlight the essential role of the hydroxyl group.

Controlled oxidation to the aldehyde can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents such as potassium permanganate or Jones reagent.

A summary of potential oxidation reactions is provided in the table below:

Reaction Type Reactant Reagent Conditions Product
OxidationDeca-4,7-dien-1-olPyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room TemperatureDeca-4,7-dienal
OxidationDeca-4,7-dien-1-olJones Reagent (CrO₃, H₂SO₄, Acetone)0 °C to Room TemperatureDeca-4,7-dienoic acid

The two double bonds in the structure of Deca-4,7-dien-1-ol are also key features that can be modified to probe their role in the compound's bioactivity. The unsaturated nature of the diene system is often crucial for the antioxidant properties of such molecules, as it can facilitate radical scavenging.

Another potential modification is the epoxidation of one or both double bonds. Epoxides are reactive intermediates that can be useful for further functionalization or for studying interactions with biological nucleophiles.

The following table illustrates potential modifications to the diene system:

Reaction Type Reactant Reagent Conditions Product
HydrogenationDeca-4,7-dien-1-olH₂, Palladium on Carbon (Pd/C)Ethanol (B145695), Room TemperatureDecan-1-ol
EpoxidationDeca-4,7-dien-1-olmeta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), 0 °C4,5-epoxy-deca-7-en-1-ol and/or 7,8-epoxy-deca-4-en-1-ol

Through the systematic application of these derivatization strategies, a comprehensive SAR profile for Deca-4,7-dien-1-ol can be established. This would not only deepen the understanding of its mechanism of action but also guide the development of more potent and selective therapeutic agents based on its chemical scaffold.

Advanced Analytical Characterization Methodologies for Deca 4,7 Dien 1 Ol

Chiral Separation Techniques for Enantiomeric Purity Assessment

The presence of a stereogenic center in Deca-4,7-dien-1-OL necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. The determination of enantiomeric purity is critical in many applications, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), stands as the primary methodology for this purpose. These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is incorporated into the stationary phase of the chromatographic column.

Gas Chromatography (GC) is a powerful tool for the enantioselective analysis of volatile and thermally stable compounds like Deca-4,7-dien-1-OL. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin (B1172386) coated onto a fused silica (B1680970) capillary column. researchgate.netgcms.cz Cyclodextrins are macrocyclic oligosaccharides that have a chiral cavity, allowing for differential interactions with the enantiomers of the analyte. The choice of the specific cyclodextrin derivative and the GC conditions, such as the temperature program and carrier gas flow rate, are crucial for achieving optimal separation. wisc.edu

For compounds like Deca-4,7-dien-1-OL, a common approach involves using a CSP such as a derivatized β-cyclodextrin column. gcms.czbeilstein-journals.org The enantiomeric excess (e.e.), a measure of the purity of the sample, can be determined by comparing the peak areas of the two enantiomers in the chromatogram. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for chiral separations and is particularly useful for less volatile or thermally labile compounds. researchgate.netiapc-obp.com Similar to chiral GC, chiral HPLC employs a stationary phase containing a chiral selector. iapc-obp.com The separation mechanism is based on the differential interactions between the enantiomers and the chiral stationary phase. iapc-obp.com A variety of chiral stationary phases are commercially available, and the selection depends on the specific properties of the analyte. For alcohols like Deca-4,7-dien-1-OL, polysaccharide-based CSPs are often effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the desired separation. iapc-obp.com

Table 1: Illustrative Chiral GC Separation Data for Deca-4,7-dien-1-OL Enantiomers

Parameter Value
Chromatographic System
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Hydrodex β-6TBDM (25 m x 0.25 mm, 0.25 µm film thickness) beilstein-journals.org
Carrier Gas Helium beilstein-journals.org
Temperature Program
Initial Temperature 60°C (hold for 2 min)
Ramp Rate 2°C/min to 180°C
Final Temperature 180°C (hold for 5 min)
Retention Times (tR)
(+)-Deca-4,7-dien-1-OL 21.5 min
(-)-Deca-4,7-dien-1-OL 22.1 min
Resolution (Rs) 1.8

| Enantiomeric Excess (% e.e.) | 98% |

Computational and Theoretical Investigations of Deca 4,7 Dien 1 Ol

Molecular Modeling and Conformational Analysis

Conformational analysis is performed using computational methods ranging from molecular mechanics to quantum mechanics. These studies calculate the potential energy of different conformers to identify the most stable, low-energy structures. For long-chain unsaturated alcohols like Deca-4,7-dien-1-ol, the interplay between the hydrophobic alkyl chain and the hydrophilic alcohol group is critical. Computational models have shown that polyunsaturated fatty acids can adopt helical conformers, a structural motif that may also be relevant for this alcohol and could facilitate a broad range of biological functions. siftdesk.org

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Deca-4,7-dien-1-ol over time. researchgate.netbiorxiv.org These simulations model the movements of each atom, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological membrane. researchgate.netbiorxiv.org For instance, studies on similar fatty alcohols have used semi-empirical methods to analyze their aggregation at interfaces, predicting the formation of stable clusters like tetramers. researchgate.netacs.org

Table 1: Computed Molecular Properties of Deca-4,7-dien-1-ol (Data sourced from publicly available chemical databases)

PropertyValueSource
Molecular FormulaC₁₀H₁₈O naturalproducts.netnih.gov
Molecular Weight154.25 g/mol nih.gov
Rotatable Bond Count6 naturalproducts.net
Hydrogen Bond Donor Count1 naturalproducts.netnih.gov
Hydrogen Bond Acceptor Count1 naturalproducts.netnih.gov
Polar Surface Area20.23 Ų naturalproducts.netnih.gov
XLogP32.6 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of Deca-4,7-dien-1-ol and predicting its chemical reactivity. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. For a molecule with multiple reactive sites like Deca-4,7-dien-1-ol (two C=C double bonds and a hydroxyl group), mapping the HOMO and LUMO across the structure can predict the most likely sites for electrophilic or nucleophilic attack. skidmore.edu

For example, theoretical studies on the oxidation of other unsaturated alcohols like linalool (B1675412) have used DFT to investigate reaction pathways, such as the formation of hydroperoxides by reaction with molecular oxygen. researchgate.net Such studies characterize critical intermediates, like biradical states, which can be branching points for different oxidation products. researchgate.net Similarly, quantum chemical calculations on the oxidation of fatty acids and alcohols by enzymes have been used to estimate activation energies for hydrogen abstraction, concluding that such reactions are often kinetically controlled. nih.gov These approaches are directly applicable to predicting the oxidation behavior of Deca-4,7-dien-1-ol.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions (mechanisms) involving Deca-4,7-dien-1-ol. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can map out the entire energy landscape of a reaction.

A significant class of reactions for a diene-containing molecule is the Diels-Alder reaction. Computational studies on structurally related 1,3,9-decatrienes have extensively used DFT methods (e.g., B3LYP/6-31+G(d)) to investigate intramolecular Diels-Alder (IMDA) reactions. acs.orgresearchgate.netrsc.org These studies compute the geometries and energies of the transition states for different stereochemical outcomes (e.g., cis vs. trans products). acs.orgresearchgate.net The calculations can explain observed product ratios by comparing the relative stabilities of the transition states, often considering factors like stabilizing secondary orbital interactions or steric hindrance. skidmore.eduacs.org This methodology can predict the feasibility and stereoselectivity of potential IMDA reactions for Deca-4,7-dien-1-ol.

Another common reaction for alcohols is oxidation. Theoretical studies can model the mechanisms of oxidation by various reagents. For instance, the oxidation of alcohols by chromium(VI) reagents is understood to proceed via a chromate (B82759) ester intermediate, followed by an E2-type elimination to form the carbonyl group. saskoer.calibretexts.org Quantum chemical calculations can be used to model the transition state of this elimination step. Similarly, the degradation of unsaturated alcohols initiated by radicals has been studied by optimizing the structures of reactants, intermediates, transition states, and products at high levels of theory. researchgate.net These computational approaches can be applied to understand the complex reaction mechanisms available to Deca-4,7-dien-1-ol.

Computational Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which is vital for structure elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP or PBE0 functionals) and appropriate basis sets (e.g., 6-311+G(d,p)), can provide chemical shift data that correlates well with experimental values. researchgate.netpsu.eduresearchgate.net For accurate predictions, especially for alcohols, it is important to consider conformational averaging and the effects of the solvent, which can be modeled using a Polarizable Continuum Model (PCM). skidmore.eduresearchgate.net Studies on other unsaturated alcohols have shown that while this approach works well, vinyl proton shifts can sometimes be systematically overestimated, requiring empirical corrections for the highest accuracy. researchgate.net

Mass Spectrometry (MS): The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can also be predicted computationally. Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can generate a predicted mass spectrum from a molecule's structure. nih.gov This is particularly useful for identifying unknown compounds when a reference spectrum is not available in a database. nih.gov Furthermore, other properties relevant to mass spectrometry, such as the collision cross-section (CCS), can be predicted. CCS is a measure of an ion's size and shape in the gas phase and can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for an Isomer of Deca-4,7-dien-1-ol (Data for (4Z,7E)-deca-4,7-dien-1-ol, calculated using CCSbase)

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.14305138.1
[M+Na]⁺177.12499144.1
[M-H]⁻153.12849136.5
[M+NH₄]⁺172.16959158.9
[M+K]⁺193.09893141.2
[M+H-H₂O]⁺137.13303133.5

(Source: PubChemLite) uni.lu

Future Research Directions and Unexplored Avenues for Deca 4,7 Dien 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for Deca-4,7-dien-1-OL often involve multi-step processes that may include the oxidation of corresponding fatty alcohols followed by reduction. chembk.com For instance, one common pathway is the oxidation of decadiene to decadialdehyde and subsequent reduction to the desired alcohol. These traditional routes can sometimes rely on stoichiometric reagents and may not be the most atom-economical or environmentally benign.

Future research should prioritize the development of more efficient and sustainable synthetic strategies. This includes the exploration of catalytic methods, which can offer higher selectivity and yield under milder reaction conditions. The investigation of biocatalytic and enzymatic approaches also holds significant promise for greener synthesis. srce.hr For example, the use of enzymes like lipases or specific oxidoreductases could enable highly selective transformations, minimizing waste and the use of harsh chemicals. srce.hr Furthermore, developing catalytic systems for the direct and selective hydrogenation of unsaturated aldehydes in the presence of an alcohol could offer a novel and efficient route. mdpi.com The principles of green chemistry should guide this research, aiming for processes with reduced environmental impact, lower energy consumption, and the use of renewable feedstocks.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Hydrogenation High efficiency, potential for high selectivity.Catalyst design for specific double bond reduction, preventing over-reduction.
Biocatalysis/Enzymatic High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, optimizing reaction kinetics and stability.
Flow Chemistry Improved safety, scalability, and process control.Reactor design and optimization, integration with catalytic systems.
Renewable Feedstocks Reduced reliance on fossil fuels, potential for a circular economy.Identifying and converting biomass-derived precursors efficiently.

Discovery of Novel Biological Activities and Mechanistic Pathways

Preliminary in vitro studies have suggested that Deca-4,7-dien-1-OL possesses antioxidant, anti-inflammatory, and anti-cancer properties. chembk.com The proposed mechanisms include scavenging free radicals, inhibiting pro-inflammatory cytokines and enzymes, and inducing apoptosis in cancer cells. However, these findings are just the tip of the iceberg.

Future research must delve deeper into these initial observations and explore a wider range of potential biological activities. Investigating its effects on various cell signaling pathways is crucial to understanding its mode of action at a molecular level. For example, does it interact with specific receptors, modulate kinase cascades, or influence gene expression? Exploring its potential as an antimicrobial agent, an immunomodulator, or a neuroprotective compound could open up new therapeutic possibilities. Mechanistic studies should employ a combination of transcriptomics, proteomics, and metabolomics to build a comprehensive picture of its cellular effects.

Elucidation of Complete Biosynthetic Routes in Natural Systems

Deca-4,7-dien-1-OL is a naturally occurring compound, found in sources like sweet flag oil. It is classified as a fatty alcohol, likely derived from fatty acid pathways. naturalproducts.net However, the complete biosynthetic pathway, including the specific enzymes and genetic regulation involved, remains largely uncharacterized.

Future research should focus on identifying the precise enzymatic steps that lead to the formation of Deca-4,7-dien-1-OL in plants and other organisms. This would involve a combination of isotopic labeling studies, enzyme assays, and genetic analysis. Identifying the genes encoding the enzymes responsible for desaturation and reduction steps would be a significant breakthrough. Understanding the natural biosynthetic route could pave the way for metabolic engineering of microorganisms or plants to produce Deca-4,7-dien-1-OL on a larger and more sustainable scale. This knowledge would also provide insights into the ecological role of this compound in the organisms that produce it.

Design and Synthesis of Functionally Enhanced Analogues

The chemical structure of Deca-4,7-dien-1-OL, with its ten-carbon chain, two double bonds, and a terminal hydroxyl group, offers numerous possibilities for modification. nih.gov The synthesis of analogues with altered chain length, number and position of double bonds, or different functional groups could lead to compounds with enhanced or entirely new biological activities.

A key area for future research is the establishment of a clear structure-activity relationship (SAR). This involves systematically synthesizing a library of analogues and evaluating their biological effects. For example, investigating how changes in the stereochemistry of the double bonds or the introduction of other functional groups, such as halogens or aromatic rings, impact its antioxidant or anti-cancer properties would be highly valuable. Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies can be employed to predict the properties of new analogues and guide synthetic efforts. The synthesis of structurally related compounds, such as those with different substitution patterns or isomeric forms, could also reveal important insights into the structural requirements for its biological activity.

Table 2: Potential Analogues and Their Research Rationale

Analogue TypeRationale for SynthesisPotential Enhancement
Chain Length Variants Investigate the effect of lipophilicity on cell membrane interaction.Improved bioavailability or target specificity.
Double Bond Isomers Determine the importance of double bond position and geometry for activity.Increased potency or altered mechanism of action.
Functional Group Derivatives Introduce new functionalities (e.g., esters, ethers, amides) to modulate properties.Enhanced stability, solubility, or targeting capabilities.
Fluorinated Analogues Alter metabolic stability and electronic properties.Increased biological half-life and potency.

Advanced Environmental Fate and Transformation Studies (non-toxicological)

As with any chemical compound, understanding the environmental fate of Deca-4,7-dien-1-OL is important. Unsaturated alcohols are known to be released into the atmosphere from both natural and industrial sources and can undergo various chemical transformations. aem.az

Q & A

Basic: What are the established synthetic routes for Deca-4,7-dien-1-OL, and what factors influence yield optimization?

Methodological Answer:
Synthesis of Deca-4,7-dien-1-OL typically involves alkyne coupling or diene functionalization. For example, analogous compounds like deca-4,6-diyne-1,10-diol are synthesized via Sonogashira coupling or oxidative dimerization of terminal alkynes, with yields varying based on catalyst selection (e.g., palladium vs. copper), solvent polarity, and reaction temperature . Yield optimization requires systematic screening of these parameters and monitoring reaction intermediates via TLC or GC-MS.

Key Factors Affecting Yield:

  • Catalyst efficiency (e.g., Pd/Cu ratios).
  • Solvent effects (polar aprotic solvents enhance coupling).
  • Temperature control to minimize side reactions.

Basic: How should researchers characterize Deca-4,7-dien-1-OL to confirm structural integrity and purity?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify diene proton coupling constants (J4,7J_{4,7}) and carbon backbone.
  • HPLC/GC-MS : Purity assessment (>95% by area normalization).
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and diene (1650–1680 cm1^{-1}) functional groups.
  • Elemental Analysis : Validate empirical formula (C10_{10}H18_{18}O).
    Documentation must adhere to journal guidelines, citing established protocols for known compounds and providing full data for novel analogs .

Advanced: How can conflicting spectral data for Deca-4,7-dien-1-OL be resolved during structural validation?

Methodological Answer:
Contradictions in NMR or MS data require:

  • Isotopic Labeling : To trace unexpected peaks (e.g., 13^{13}C labeling for carbon assignments).
  • 2D NMR Techniques : COSY, HSQC, and HMBC to resolve overlapping signals.
  • Comparative Analysis : Cross-check with synthesized analogs or computational predictions (e.g., DFT-calculated chemical shifts).
  • Replication : Repeat synthesis and characterization under controlled conditions to rule out experimental error .

Advanced: What computational approaches are suitable for predicting the reactivity of Deca-4,7-dien-1-OL in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on diene conformation.
  • Retrosynthetic Software : Tools like ICSynth or AiZynthFinder propose viable pathways using existing reaction databases .
    Validate predictions with small-scale exploratory experiments.

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols : Specify stoichiometry, reaction time, and purification steps (e.g., column chromatography gradients).
  • Instrument Calibration : Report NMR spectrometer frequencies and HPLC column specifications.
  • Reference Standards : Use internal standards (e.g., TMS for NMR) and cite published methods for common steps .

Advanced: How to design experiments to investigate stereochemical outcomes in catalytic asymmetric reactions of Deca-4,7-dien-1-OL?

Methodological Answer:

  • Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or epoxidation.
  • Variable Control : Test temperature, pressure, and solvent chirality.
  • Analysis : Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee).
  • Mechanistic Probes : Isotopic labeling (2^{2}H, 18^{18}O) to track stereochemical pathways .

Advanced: What statistical methods are recommended for analyzing inconsistent bioactivity data in Deca-4,7-dien-1-OL studies?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent residues).
  • Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) to quantify EC50_{50} variability.
  • Error Propagation Analysis : Quantify uncertainty in biological assays using Monte Carlo simulations .

Basic: What safety protocols are critical when handling Deca-4,7-dien-1-OL in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for volatile intermediates.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinses for water-reactive byproducts.
  • Documentation : Follow OSHA/GHS guidelines for hazard communication .

Advanced: How to develop a structure-activity relationship (SAR) model for Deca-4,7-dien-1-OL derivatives?

Methodological Answer:

  • QSAR Modeling : Use Gaussian or Schrödinger software to correlate electronic/steric parameters (e.g., Hammett σ, LogP) with activity.
  • Library Synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl/aryl groups at C4/C7).
  • Validation : Cross-check predictions with in vitro/in vivo assays .

Basic: What are the key considerations when designing a literature review strategy for Deca-4,7-dien-1-OL research?

Methodological Answer:

  • Database Selection : Use SciFinder, Web of Science, and Reaxys for comprehensive coverage.
  • Search Terms : Combine keywords (e.g., "Deca-4,7-dien-1-OL synthesis," "diene reactivity").
  • Critical Appraisal : Prioritize peer-reviewed journals and avoid unreviewed preprints.
  • Citation Tracking : Use tools like CitationChaser to map seminal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.